3-Hydroxy-9,10-(2,2-dimethyl-1-oxabutane-1,4-diyl)-6H-benzofuro[3,2-c][1]benzopyran-6-one
3-Hydroxy-9,10-(2,2-dimethyl-1-oxabutane-1,4-diyl)-6H-benzofuro[3,2-c][1]benzopyran-6-one
Sojagol, also known as soyagol, belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, sojagol is considered to be a flavonoid lipid molecule. Sojagol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sojagol is primarily located in the membrane (predicted from logP). Sojagol can be biosynthesized from coumestan. Outside of the human body, sojagol can be found in pulses and soy bean. This makes sojagol a potential biomarker for the consumption of these food products.
Sojagol is a member of the class of coumestans that is coumestan substituted by a hydroxy group at position 3 and a 2,2-dimethylpyran group across positions 9 and 10. It has a role as a plant metabolite. It is a member of coumestans, a member of phenols and a delta-lactone. It derives from a coumestan.
Sojagol is a member of the class of coumestans that is coumestan substituted by a hydroxy group at position 3 and a 2,2-dimethylpyran group across positions 9 and 10. It has a role as a plant metabolite. It is a member of coumestans, a member of phenols and a delta-lactone. It derives from a coumestan.
Brand Name:
Vulcanchem
CAS No.:
18979-00-5
VCID:
VC0094905
InChI:
InChI=1S/C20H16O5/c1-20(2)8-7-12-14(25-20)6-5-13-16-18(24-17(12)13)11-4-3-10(21)9-15(11)23-19(16)22/h3-6,9,21H,7-8H2,1-2H3
SMILES:
CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C
Molecular Formula:
C20H16O5
Molecular Weight:
336.3 g/mol
3-Hydroxy-9,10-(2,2-dimethyl-1-oxabutane-1,4-diyl)-6H-benzofuro[3,2-c][1]benzopyran-6-one
CAS No.: 18979-00-5
Main Products
VCID: VC0094905
Molecular Formula: C20H16O5
Molecular Weight: 336.3 g/mol
CAS No. | 18979-00-5 |
---|---|
Product Name | 3-Hydroxy-9,10-(2,2-dimethyl-1-oxabutane-1,4-diyl)-6H-benzofuro[3,2-c][1]benzopyran-6-one |
Molecular Formula | C20H16O5 |
Molecular Weight | 336.3 g/mol |
IUPAC Name | 7-hydroxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5(10),6,8,14(19),20-heptaen-3-one |
Standard InChI | InChI=1S/C20H16O5/c1-20(2)8-7-12-14(25-20)6-5-13-16-18(24-17(12)13)11-4-3-10(21)9-15(11)23-19(16)22/h3-6,9,21H,7-8H2,1-2H3 |
Standard InChIKey | GSAVLDZAGYKJSO-UHFFFAOYSA-N |
SMILES | CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C |
Canonical SMILES | CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C |
Melting Point | 284-286°C |
Physical Description | Solid |
Description | Sojagol, also known as soyagol, belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, sojagol is considered to be a flavonoid lipid molecule. Sojagol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sojagol is primarily located in the membrane (predicted from logP). Sojagol can be biosynthesized from coumestan. Outside of the human body, sojagol can be found in pulses and soy bean. This makes sojagol a potential biomarker for the consumption of these food products. Sojagol is a member of the class of coumestans that is coumestan substituted by a hydroxy group at position 3 and a 2,2-dimethylpyran group across positions 9 and 10. It has a role as a plant metabolite. It is a member of coumestans, a member of phenols and a delta-lactone. It derives from a coumestan. |
PubChem Compound | 5281809 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume